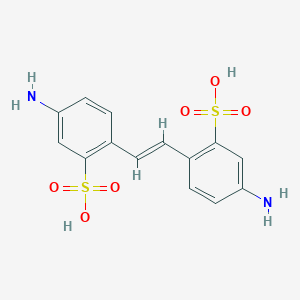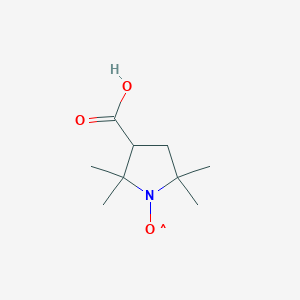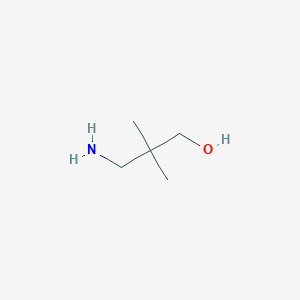
3-アミノ-2,2-ジメチル-1-プロパノール
概要
説明
3-Amino-2,2-dimethyl-1-propanol is an organic compound with the molecular formula C5H13NO. It is a colorless solid that is soluble in various organic solvents such as dichloromethane, chloroform, ether, and methanol . This compound is also known by its IUPAC name, 3-amino-2,2-dimethylpropan-1-ol .
科学的研究の応用
3-Amino-2,2-dimethyl-1-propanol has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of cyclic carbamates and cryptophycin analogues.
Biology: It serves as a building block in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical compounds.
Industry: It is used in the production of resins, paper treatment agents, and gasoline additives.
作用機序
Target of Action
It’s known that this compound can cause skin and eye irritation and may affect the respiratory system .
Mode of Action
It’s known to be a reactant in the synthesis of cyclic carbamates and cryptophycin analogues . It’s also known that neopentanolamine with ammonia and hydrogen yields neopentyldiamine .
Biochemical Pathways
It’s used in the synthesis of cyclic carbamates and cryptophycin analogues , suggesting it may play a role in these biochemical pathways.
Pharmacokinetics
It’s known to be soluble in dichloromethane, chloroform, ether, and methanol , which could potentially influence its bioavailability.
Result of Action
It’s known to cause skin and eye irritation and may affect the respiratory system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Amino-2,2-dimethyl-1-propanol. It’s hygroscopic and should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place . It’s also known to be stable under normal temperatures and pressures .
生化学分析
Biochemical Properties
It is known that it is soluble in dichloromethane, chloroform, ether, and methanol
Cellular Effects
Safety data sheets indicate that it can cause skin and eye irritation , suggesting that it may have some cellular effects
Molecular Mechanism
It is known to be a reactant in the synthesis of cyclic carbamates and cryptophycin analogues
Temporal Effects in Laboratory Settings
It is known that it is hygroscopic and should be stored in a cool, dry, and well-ventilated place
準備方法
Synthetic Routes and Reaction Conditions
3-Amino-2,2-dimethyl-1-propanol can be synthesized through various methods. One common synthetic route involves the reaction of neopentyl glycol with ammonia and hydrogen to yield neopentyldiamine . Another method includes the reaction of neopentanolamine with ammonia and hydrogen .
Industrial Production Methods
In industrial settings, the production of 3-amino-2,2-dimethyl-1-propanol often involves the use of high-pressure reactors and catalysts to facilitate the reaction between neopentyl glycol and ammonia . The reaction conditions typically include elevated temperatures and pressures to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
3-Amino-2,2-dimethyl-1-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) are often employed.
Major Products Formed
Oxidation: Corresponding oxides.
Reduction: Amines.
Substitution: Various halogenated derivatives.
類似化合物との比較
Similar Compounds
2,2-Dimethyl-1-propanol:
3-Hydroxy-2,2-dimethylpropylamine: Similar in structure but has a hydroxyl group instead of an amino group.
Uniqueness
3-Amino-2,2-dimethyl-1-propanol is unique due to its combination of an amino group and a hydroxyl group on a highly branched carbon skeleton. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules .
特性
IUPAC Name |
3-amino-2,2-dimethylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-5(2,3-6)4-7/h7H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVOFDGAASRDQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7067247 | |
| Record name | 1-Propanol, 3-amino-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7067247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26734-09-8 | |
| Record name | 3-Amino-2,2-dimethyl-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26734-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanol, 3-amino-2,2-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026734098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanol, 3-amino-2,2-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanol, 3-amino-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7067247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-2,2-dimethylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.575 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


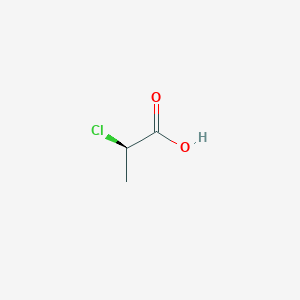


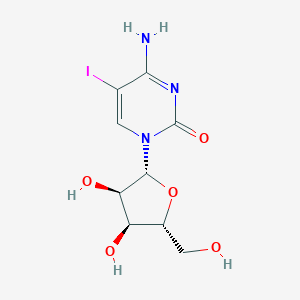
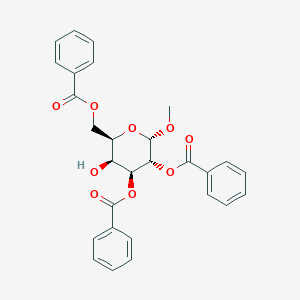

![2-Amino-1,5,6-trimethylimidazo [4,5-b] Pyridine](/img/structure/B14756.png)

![6-Amino-5-[(cyclopentanecarbonyl)amino]-1,3-dimethyl Uracil](/img/structure/B14759.png)
